![molecular formula C12H7N3O4 B1606591 1,6-Dinitrocarbazole CAS No. 3062-57-5](/img/structure/B1606591.png)
1,6-Dinitrocarbazole
Overview
Description
1,6-Dinitrocarbazole (1,6-DNC) is a versatile organic compound that has a wide range of applications in the scientific and industrial fields. It is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. 1,6-DNC is also used for the preparation of a variety of materials, including polymers, plastics, and other materials. In addition, it is used as a catalyst in various reactions, such as the synthesis of cyclic compounds and polymerization reactions. 1,6-DNC has also been used for the detection of various analytes, such as proteins, DNA, and other molecules.
Scientific Research Applications
Supramolecular Chemistry and Anion Recognition
1,6-Dinitrocarbazole derivatives are utilized in the development of colorimetric anion sensors. These sensors can detect anions through vivid color and fluorescence changes, which are induced by hydrogen bonding interactions . This application is significant in environmental monitoring and diagnostics.
Medicinal Chemistry
Carbazole derivatives, including those with dinitro substitutions, have been explored for their wide range of biological and pharmacological properties. They show promise in fighting diseases like diabetes by modulating carbohydrate metabolism and reducing oxidative stress .
Antimicrobial Applications
In the search for new antimicrobial agents, carbazole derivatives have demonstrated significant activities. They are studied for their potential as antimicrobial, antifungal, and antibacterial agents, which is crucial in the era of increasing drug resistance .
Material Science
The electron-donating ability and photoconductivity of carbazole-based polymers make them suitable for optoelectronic applications. 1,6-Dinitrocarbazole can be integrated into polymers to enhance their stability and electronic properties, which is beneficial for the development of flexible, lightweight devices .
Environmental Science
Carbazole compounds are being investigated for their role in CO2 uptake and removal. They form part of the structure of conjugated microporous polymers, which are considered superior materials for CO2 adsorption due to their high surface areas and thermal stability .
Analytical Chemistry
In analytical chemistry, carbazole derivatives are used for their charge-transfer properties. They can be part of the composition of reagents and indicators, aiding in the analysis of various chemical substances .
Biochemistry
Carbazole-based compounds are studied for their photophysical properties, which are essential in understanding biochemical processes. They are also used in the synthesis of complex bioactive molecules .
Pharmacology
Research in pharmacology has explored carbazole derivatives for their therapeutic potential. They are considered in the development of drugs for conditions like Alzheimer’s disease, where they may act as enzyme inhibitors .
Mechanism of Action
Target of Action
1,6-Dinitrocarbazole is a postulated nitro compound that has photophysical properties It’s known that the reaction products of 1,6-dinitrocarbazole are electrophiles that can react with nucleophiles such as carbazoles or nitro .
Mode of Action
The mode of action of 1,6-Dinitrocarbazole involves its oxidation by acetonitrile in the presence of techniques such as hydroxy group, and to a lesser extent by other oxidases . This oxidation process generates electrophiles, which are electron-deficient and can react with nucleophiles .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of carbazoles
Pharmacokinetics
It’s known that the compound is a high-energy molecule with thermal stability , suggesting potential implications for its bioavailability and pharmacokinetic behavior.
Result of Action
The result of 1,6-Dinitrocarbazole’s action is the generation of electrophiles that can react with nucleophiles . These electrophiles are used in the synthesis of carbazoles from 1,6-Dinitrocarbazole and methoxybenzaldehyde
Action Environment
The action of 1,6-Dinitrocarbazole can be influenced by environmental factors. For instance, the oxidation of 1,6-Dinitrocarbazole by acetonitrile is performed in the presence of a hydroxy group . The compound is also known for its thermal stability , suggesting that it can maintain its action under various temperature conditions.
properties
IUPAC Name |
1,6-dinitro-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-14(17)7-4-5-10-9(6-7)8-2-1-3-11(15(18)19)12(8)13-10/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFATMTVUAOEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031243 | |
Record name | 1,6-Dinitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3062-57-5, 108625-05-4 | |
Record name | 1,6-Dinitrocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dinitrocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108625054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dinitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Dinitrocarbazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8KWA43KL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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